Fmoc-L-Lys(Eei-Aoa)-OH

Catalog No.
S6622543
CAS No.
1008512-24-0
M.F
C27H33N3O7
M. Wt
511.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Lys(Eei-Aoa)-OH

CAS Number

1008512-24-0

Product Name

Fmoc-L-Lys(Eei-Aoa)-OH

IUPAC Name

(2S)-6-[[2-[(E)-1-ethoxyethylideneamino]oxyacetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C27H33N3O7

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C27H33N3O7/c1-3-35-18(2)30-37-17-25(31)28-15-9-8-14-24(26(32)33)29-27(34)36-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,3,8-9,14-17H2,1-2H3,(H,28,31)(H,29,34)(H,32,33)/b30-18+/t24-/m0/s1

InChI Key

KQLBWRZJQDHXST-XDRVCWSLSA-N

SMILES

CCOC(=NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C

Canonical SMILES

CCOC(=NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C

Isomeric SMILES

CCO/C(=N/OCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C

The exact mass of the compound Fmoc-L-Lys(Eei-Aoa)-OH is 511.23185040 g/mol and the complexity rating of the compound is 768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Fmoc: This stands for Fluorenylmethyloxycarbonyl, a protecting group commonly used in peptide synthesis [].
  • L-Lys: This indicates L-Lysine, one of the 20 naturally occurring amino acids with a side chain containing an amine group.
  • (Eei-Aoa): This part of the molecule is less clear. "Eei" could potentially represent "Ethoxy ethoxy imide," a linker used in bioconjugation. "Aoa" is uncertain, but it might be another linker or a functional group.

Without more information on "Eei-Aoa," it's difficult to pinpoint the origin or specific significance of this compound in scientific research.


Molecular Structure Analysis

The key features of the molecule likely include:

  • A central L-Lysine backbone with an amine group on the side chain.
  • An Fmoc protecting group attached to the N-terminus (amino group) of lysine, preventing unwanted reactions during synthesis.
  • A linker molecule denoted by "Eei" connected to the lysine side chain amine.
  • An additional functional group or linker represented by "Aoa" attached to the linker "Eei."

Chemical Reactions Analysis

  • Synthesis: This compound could be synthesized by coupling Fmoc-protected lysine with the "Eei-Aoa" linker molecule. The specific reaction would depend on the chemistry of the linker.
  • Deprotection: The Fmoc group can be removed using mild acidic or basic conditions, allowing the lysine amine to participate in further reactions like peptide bond formation [].
  • Conjugation: The "Eei-Aoa" group might be designed to react with other biomolecules like proteins or drugs to create conjugates.

Without specific details on the linker, providing balanced chemical equations is not possible.


Physical And Chemical Properties Analysis

  • Solid form: Due to the presence of the Fmoc group and the linker, the compound is likely a solid at room temperature.
  • Solubility: It might have moderate solubility in organic solvents like dichloromethane or dimethylformamide due to the Fmoc group and potentially be soluble in aqueous buffers at a specific pH depending on the linker's chemistry.
  • Stability: The Fmoc group is generally stable under acidic and basic conditions used for peptide synthesis. The stability of the entire molecule depends on the linker's chemistry.

The mechanism of action of Fmoc-L-Lys(Eei-Aoa)-OH is unclear due to the unknown nature of the "Eei-Aoa" group. Depending on the linker's design, it could be used for various purposes:

  • Linker in peptide synthesis: The linker might be designed to be cleavable under specific conditions, allowing the release of a desired peptide fragment after synthesis.
  • Bioconjugation: The linker could be designed to react with specific functional groups on biomolecules like proteins or drugs to create conjugates with improved properties.
  • Wear gloves and eye protection when handling the compound.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated fume hood.
  • Dispose of the compound according to local regulations.

Peptide Synthesis Cross-Linker

Fmoc-L-Lys(Boc2-Aoa)-OH functions as a cross-linker in peptide synthesis. It possesses a unique structure containing the Fmoc (Fluorenylmethoxycarbonyl) protecting group at the N-terminus, a lysine (L-Lys) amino acid core, and an aminooxyacetic acid (Aoa) moiety with two Boc (tert-Butyloxycarbonyl) protecting groups on its side chain.

The Fmoc group allows for the controlled addition of amino acids during peptide chain assembly using solid-phase peptide synthesis (SPPS) techniques. The lysine core provides a scaffold for incorporating the cross-linker into the peptide sequence. The key functionality lies in the Aoa moiety. Once deprotected, the Aoa group reacts with aldehydes or ketones to form stable oxime linkages. []

This property enables the Fmoc-L-Lys(Boc2-Aoa)-OH to bridge two peptide chains or link a peptide to another biomolecule containing an aldehyde or ketone group. This capability proves valuable in creating complex peptide conjugates for research applications.

Aldehyde-Targeted Bioconjugation

Studies have demonstrated the effectiveness of Fmoc-L-Lys(Boc2-Aoa)-OH in aldehyde-targeted bioconjugation. Researchers have employed it to:

  • Conjugate peptides to antibodies containing engineered aldehyde groups.
  • Link peptides to carbohydrates with terminal aldehyde functionalities. []

These bioconjugates find applications in various fields, including:

  • Targeted drug delivery: By attaching therapeutic peptides to antibodies or carbohydrates, researchers can achieve targeted delivery to specific cells or tissues. []
  • Development of probes for biological imaging: Peptide-carbohydrate conjugates can serve as probes for studying carbohydrate-protein interactions in living cells. []

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

511.23185040 g/mol

Monoisotopic Mass

511.23185040 g/mol

Heavy Atom Count

37

Dates

Last modified: 11-23-2023

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